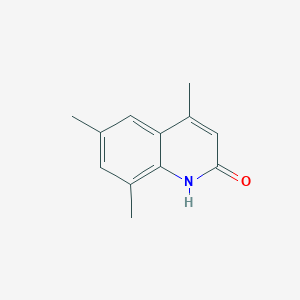

4,6,8-Trimethyl-quinolin-2-ol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 108501. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4,6,8-trimethyl-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO/c1-7-4-9(3)12-10(5-7)8(2)6-11(14)13-12/h4-6H,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHXASMSNKAVYHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)C(=CC(=O)N2)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90296253 | |

| Record name | 4,6,8-trimethyl-quinolin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90296253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42414-28-8 | |

| Record name | 42414-28-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108501 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,6,8-trimethyl-quinolin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90296253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis of 4,6,8-Trimethyl-quinolin-2-ol

An In-Depth Technical Guide to the Synthesis of 4,6,8-Trimethyl-quinolin-2-ol

Abstract

This technical guide provides a comprehensive, research-level overview of the . The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1][2][3] This document is structured to provide not only a detailed, step-by-step experimental protocol but also the underlying mechanistic theory and strategic considerations essential for successful synthesis. We will delve into the Knorr quinoline synthesis as the principal pathway, exploring the reaction mechanism, the causality behind procedural choices, and methods for characterization. This guide is intended for researchers, chemists, and professionals in drug development who require a robust and scientifically grounded approach to the synthesis of substituted quinolin-2-one derivatives.

Theoretical Foundations and Strategic Approach

The Quinolin-2-one Core and Keto-Enol Tautomerism

The target molecule, this compound, is a substituted 2-hydroxyquinoline. A critical chemical principle governing this class of compounds is tautomerism. 2-Hydroxyquinolines exist in a dynamic equilibrium with their keto tautomer, quinolin-2(1H)-one. For most substituted 2-hydroxyquinolines, the keto (amide) form is thermodynamically more stable than the enol (aromatic alcohol) form, particularly in the solid state.[4][5] Therefore, while the IUPAC name may specify the "-ol" suffix, the isolated product of synthesis is predominantly the quinolin-2(1H)-one. This guide will henceforth refer to the target product as 4,6,8-trimethylquinolin-2(1H)-one, acknowledging the existence of its enol tautomer.

Caption: Keto-enol tautomerism of the target molecule.

Retrosynthetic Analysis and Strategy Selection

The synthesis of substituted quinolones can be approached via several classic named reactions, including the Combes, Doebner-von Miller, and Conrad-Limpach-Knorr syntheses.[6][7] For a 2-quinolone target, the most direct and regiochemically controlled approach is the Knorr quinoline synthesis .[8][9][10]

Our retrosynthetic analysis begins by disconnecting the amide bond within the heterocyclic ring. This disconnection reveals a β-ketoanilide as the key precursor. This intermediate, in turn, can be synthesized from a corresponding substituted aniline and a β-ketoester. This strategic choice is superior to other methods for this specific target because it unambiguously establishes the substitution pattern, placing the hydroxyl/oxo group at the C2 position and a methyl group at the C4 position.

Caption: Retrosynthetic pathway for 4,6,8-Trimethylquinolin-2(1H)-one.

The Knorr Quinoline Synthesis: Mechanism and Optimization

The Knorr synthesis proceeds in two distinct operational stages: first, the formation of a β-ketoanilide from an aniline and a β-ketoester, followed by an acid-catalyzed intramolecular cyclization.[8]

Detailed Reaction Mechanism

The success of the synthesis hinges on a deep understanding of the underlying mechanism.

-

Step 1: Formation of the β-Ketoanilide. 2,4-Dimethylaniline is heated with ethyl acetoacetate. The nucleophilic amine attacks the electrophilic ester carbonyl of the ethyl acetoacetate. This is a nucleophilic acyl substitution reaction that forms the thermodynamically stable amide, N-(2,4-dimethylphenyl)-3-oxobutanamide, and releases ethanol as a byproduct. This step is typically performed at high temperatures (110-140 °C) to drive the reaction forward by removing the ethanol.[4][11]

-

Step 2: Acid-Catalyzed Cyclization and Dehydration. The isolated β-ketoanilide is treated with a strong acid, such as concentrated sulfuric acid (H₂SO₄) or polyphosphoric acid (PPA).[9][11] The acid serves two critical functions:

-

It protonates one of the carbonyl oxygens of the anilide (most likely the more basic amide oxygen), but the key cyclization proceeds through the protonated ketone carbonyl, which acts as a potent electrophile.

-

The activated ketone is then attacked by the electron-rich aromatic ring of the aniline moiety in an intramolecular electrophilic aromatic substitution. The ortho-position to the activating amino group is the preferred site of attack.

-

The resulting intermediate undergoes dehydration (loss of a water molecule), a process also facilitated by the strong acid, to restore aromaticity and form the final quinolin-2-one ring system.

-

Caption: Conceptual workflow of the Knorr quinoline synthesis.

Causality of Experimental Parameters

-

Reactant Stoichiometry: An equimolar ratio of 2,4-dimethylaniline and ethyl acetoacetate is typically used, as the reaction proceeds in a 1:1 fashion.[11]

-

Catalyst Choice and Concentration: The use of a strong, dehydrating acid is non-negotiable for the cyclization step. Concentrated sulfuric acid is effective and common.[12] Polyphosphoric acid (PPA) is an excellent alternative as it serves as both a catalyst and a solvent medium with strong dehydrating properties.[9][11] An excess of acid is crucial to ensure complete protonation and to act as the reaction medium, driving the equilibrium towards the cyclized product.[9]

-

Temperature Regimen: The initial anilide formation requires heat to overcome the activation energy and to drive off the ethanol byproduct. The cyclization step is also typically performed at an elevated temperature (e.g., 60-140 °C) to facilitate the intramolecular reaction, but the temperature must be carefully controlled to prevent charring and side reactions caused by the aggressive nature of the strong acid.[11][12]

Experimental Protocol

This protocol is adapted from established procedures for the Knorr quinoline synthesis.[11][12]

Materials and Reagents

| Reagent/Material | Molecular Formula | MW ( g/mol ) | CAS No. | Notes |

| 2,4-Dimethylaniline | C₈H₁₁N | 121.18 | 95-68-1 | Corrosive, toxic. Handle with care. |

| Ethyl Acetoacetate | C₆H₁₀O₃ | 130.14 | 141-97-9 | Flammable liquid. |

| Sulfuric Acid (conc.) | H₂SO₄ | 98.08 | 7664-93-9 | Extremely corrosive. Use in fume hood. |

| Ethanol | C₂H₅OH | 46.07 | 64-17-5 | For recrystallization. |

| Sodium Bicarbonate | NaHCO₃ | 84.01 | 144-55-8 | For neutralization. |

| Deionized Water | H₂O | 18.02 | 7732-18-5 | |

| Crushed Ice | H₂O | 18.02 | 7732-18-5 | For work-up. |

Step-by-Step Synthesis Procedure

Step 1: Synthesis of N-(2,4-dimethylphenyl)-3-oxobutanamide (Intermediate)

-

To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,4-dimethylaniline (12.12 g, 0.1 mol) and ethyl acetoacetate (13.01 g, 0.1 mol).

-

Heat the reaction mixture with stirring in an oil bath at 110-120 °C for 1 hour. Ethanol will be generated as a byproduct and may reflux.

-

After 1 hour, increase the temperature to 140 °C for an additional 30 minutes to ensure the reaction goes to completion.

-

Allow the resulting viscous oil (the crude β-ketoanilide) to cool to approximately 80 °C before proceeding to the next step. It is not necessary to isolate or purify this intermediate.

Step 2: Cyclization to 4,6,8-Trimethylquinolin-2(1H)-one

-

Caution: This step is highly exothermic and involves concentrated acid. Perform in a chemical fume hood with appropriate personal protective equipment.

-

Prepare a large beaker (1 L) with approximately 500 g of crushed ice.

-

To the warm (approx. 80 °C) crude anilide in the reaction flask, begin the slow, portion-wise addition of concentrated sulfuric acid (50 mL). Stir the mixture vigorously. The temperature will increase significantly. Maintain control by adjusting the rate of addition.

-

Once the addition is complete, heat the dark, viscous mixture in an oil bath at 100 °C for 15 minutes.

-

Allow the reaction mixture to cool to near room temperature.

-

Very carefully and slowly, pour the reaction mixture onto the prepared crushed ice with constant, vigorous stirring. This will dilute the acid and precipitate the crude product.

-

Neutralize the acidic slurry by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases and the pH is approximately 7-8.

-

Collect the resulting solid precipitate by vacuum filtration.

-

Wash the solid thoroughly with copious amounts of cold water to remove any inorganic salts.

-

Recrystallize the crude product from ethanol to obtain pure, off-white crystals of 4,6,8-trimethylquinolin-2(1H)-one.

-

Dry the purified product in a vacuum oven.

Physicochemical and Characterization Data

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₃NO | [13] |

| Molecular Weight | 187.24 g/mol | [13] |

| Appearance | Off-white to light tan solid | Expected |

| Melting Point | Not consistently reported; requires experimental determination. |

Expected Characterization:

-

¹H NMR: Expect distinct singlets for the three methyl groups, aromatic protons in the 7-8 ppm region, and a broad singlet for the N-H proton (typically >10 ppm).

-

¹³C NMR: Expect signals corresponding to 12 carbons, including a carbonyl carbon signal in the 160-170 ppm range.

-

IR Spectroscopy: A strong C=O stretching band around 1650-1670 cm⁻¹ and an N-H stretching band around 3100-3300 cm⁻¹.

-

Mass Spectrometry: A molecular ion peak (M⁺) at m/z = 187.24.

Conclusion

The synthesis of 4,6,8-trimethylquinolin-2(1H)-one is reliably achieved through the Knorr quinoline synthesis. This method provides excellent regiochemical control by proceeding through a stable β-ketoanilide intermediate followed by a robust acid-catalyzed cyclization. The principles of electrophilic aromatic substitution and the careful management of reaction conditions are paramount to achieving a high yield of the pure product. As a member of the quinolone class of compounds, which is a privileged scaffold in drug discovery, 4,6,8-trimethylquinolin-2(1H)-one serves as a valuable target for further functionalization and biological screening in anticancer, antimicrobial, and anti-inflammatory research programs.[14][15][16]

References

- Combes quinoline synthesis. In: Wikipedia. [Link]

- SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]

- Bischler–Möhlau indole synthesis. In: Wikipedia. [Link]

- Doebner–Miller reaction. In: Wikipedia. [Link]

- Quinoline Synthesis: Conrad-Limpach-Knorr. Química Organica.org. [Link]

- Organic Name Reaction With Their Respective Mechanism. Slideshare. [Link]

- Bischler-Möhlau indole synthesis. chemeurope.com. [Link]

- Bischler-Möhlau indole synthesis. Semantic Scholar. [Link]

- Combes Quinoline Synthesis. Cambridge University Press. [Link]

- Doebner-Miller Reaction. SynArchive. [Link]

- Bischler-Möhlau Indole Synthesis. Merck Index. [Link]

- Combes Quinoline Synthesis Mechanism | Organic Chemistry. YouTube. [Link]

- Doebner-Miller reaction and applic

- Conrad-Limpach Reaction. Cambridge University Press. [Link]

- Bischler Indole Synthesis.

- Conrad–Limpach synthesis. In: Wikipedia. [Link]

- Conrad-Limpach Quinoline Synthesis: A. General Description of The Reaction. Scribd. [Link]

- Conrad-limpach-knorr synthesis of Quinolone. YouTube. [Link]

- Knorr Quinoline Synthesis. Merck Index. [Link]

- Synthesis of quinolines. Organic Chemistry Portal. [Link]

- Recent Advances in One-Pot Modular Synthesis of 2-Quinolones.

- Synthesis of 2-quinolones. Organic Chemistry Portal. [Link]

- Knorr quinoline synthesis. In: Wikipedia. [Link]

- Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives.

- Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. [Link]

- Knorr Quinoline Synthesis. SynArchive. [Link]

- Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. MDPI. [Link]

- Application of Quinoline Ring in Structural Modification of Natural Products.

- An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. MDPI. [Link]

- Recent Progress in the Development of Quinoline Derivatives for the Exploitation of Anti-Cancer Agents. PubMed. [Link]

- An overview of quinoline as a privileged scaffold in cancer drug discovery. PubMed. [Link]

- Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PubMed Central. [Link]

- Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects? Brieflands. [Link]

Sources

- 1. Application of Quinoline Ring in Structural Modification of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. One moment, please... [iipseries.org]

- 7. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]

- 8. Knorr Quinoline Synthesis [drugfuture.com]

- 9. Knorr quinoline synthesis - Wikipedia [en.wikipedia.org]

- 10. synarchive.com [synarchive.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. 4,6,8-TRIMETHYL-2-HYDROXY QUINOLINE [chemicalbook.com]

- 14. Recent Progress in the Development of Quinoline Derivatives for the Exploitation of Anti-Cancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. An overview of quinoline as a privileged scaffold in cancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. brieflands.com [brieflands.com]

An In-depth Technical Guide to the Physicochemical Properties of 4,6,8-Trimethyl-quinolin-2-ol: A Molecule of Untapped Potential

For the attention of: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive examination of the anticipated physicochemical properties of 4,6,8-trimethyl-quinolin-2-ol. It is important to note that this specific quinoline derivative is not extensively documented in publicly available scientific literature, presenting a significant knowledge gap. Consequently, this guide synthesizes information from structurally related compounds and established chemical principles to offer a scientifically grounded projection of its characteristics. We will delve into its molecular structure, predictable physicochemical parameters, and the critical aspect of tautomerism. Furthermore, this document outlines detailed, field-proven experimental protocols for the empirical determination of its key properties, ensuring a self-validating framework for future research. The overarching goal is to equip researchers and drug development professionals with a foundational understanding and a practical roadmap for the exploration of this potentially valuable, yet understudied, chemical entity.

Introduction: The Quinoline Scaffold and the Promise of this compound

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals and functional materials.[1] Its derivatives are known to exhibit a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2][3] The specific substitution pattern of methyl groups at the 4, 6, and 8 positions, combined with a hydroxyl group at the 2-position, suggests that this compound could possess unique electronic and steric properties, potentially leading to novel pharmacological or material science applications.

However, a thorough review of the scientific literature reveals a scarcity of specific data for this compound. This guide aims to bridge this gap by providing a theoretical and practical framework for its study.

Molecular Structure and Identifiers

The foundational step in characterizing any chemical compound is to define its structure and associated identifiers.

Chemical Structure

The chemical structure of this compound is depicted below. The numbering of the quinoline ring system is crucial for the unambiguous identification of substituent positions.

Caption: 2D structure of this compound.

Tautomerism: The Quinolin-2-ol / Quinolin-2-one Equilibrium

A critical and often overlooked aspect of 2-hydroxyquinolines is their existence in a tautomeric equilibrium with the corresponding quinolin-2(1H)-one form.[4][5] This equilibrium is highly influenced by the physical state (solid or solution), solvent polarity, pH, and temperature. For many quinolin-2-ol derivatives, the quinolin-2(1H)-one tautomer is the more stable and predominant form. Spectroscopic analysis, particularly NMR, is essential to determine the dominant tautomeric form under specific experimental conditions.

Caption: Tautomeric equilibrium of this compound.

Molecular Identifiers (Predicted)

While a specific CAS number for this compound is not readily found, we can predict its molecular formula and weight based on its structure.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₃NO | Calculated |

| Molecular Weight | 187.24 g/mol | Calculated |

| Canonical SMILES | Cc1cc2c(c(C)c1)N=C(O)C=C2 | Predicted |

| InChI Key | (Not available) | - |

| CAS Number | (Not available) | - |

Physicochemical Properties: An Inferential Analysis

In the absence of direct experimental data, the physicochemical properties of this compound are inferred from structurally similar compounds and computational predictions.

| Property | Predicted/Inferred Value | Rationale/Comparative Data Source |

| Melting Point | 56 - 60 °C | Based on the melting point of the closely related 4,6,8-Trimethylquinoline.[6] The presence of the hydroxyl group may slightly alter this value. |

| Boiling Point | > 300 °C | Quinoline and its derivatives generally have high boiling points.[1] |

| Appearance | White to light yellow crystalline powder | Based on the appearance of similar trimethylquinoline derivatives.[6] |

| Solubility | Poorly soluble in water; Soluble in organic solvents (e.g., DMSO, ethanol, chloroform) | The hydrophobic quinoline core and methyl groups suggest low aqueous solubility.[7] The hydroxyl group may provide some limited hydrogen bonding capacity. |

| pKa | (See discussion below) | The pKa will be influenced by the acidic hydroxyl group and the basic quinoline nitrogen. |

| LogP | ~2.5 - 3.5 | The trimethyl substitution increases lipophilicity compared to unsubstituted quinolin-2-ol. |

Experimental Protocols for Physicochemical Characterization

To move from prediction to empirical fact, rigorous experimental determination of the physicochemical properties is essential. The following section provides detailed, step-by-step protocols for key experiments.

Synthesis of this compound

A robust synthesis is the prerequisite for any further characterization. While a specific protocol for this molecule is not published, a general and reliable approach involves a Knorr-type quinoline synthesis followed by appropriate functionalization.[8]

Caption: Generalized synthetic workflow for this compound.

Step-by-Step Protocol (Knorr Synthesis):

-

Reactant Preparation: In a round-bottom flask, combine 2,4-dimethylaniline (1 equivalent) and ethyl acetoacetate (1.1 equivalents).

-

Condensation: Heat the mixture with stirring at 110-120 °C for 2-4 hours to form the β-anilinocrotonate intermediate. Monitor the reaction progress by TLC.

-

Cyclization: Cool the reaction mixture and slowly add concentrated sulfuric acid. Heat the mixture to 100 °C for 30 minutes to induce cyclization.

-

Work-up: Pour the cooled reaction mixture onto crushed ice and neutralize with a concentrated sodium hydroxide solution.

-

Isolation and Purification: Collect the precipitated solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to yield pure 4,6,8-trimethyl-quinolin-2(1H)-one, which exists in equilibrium with the desired this compound.[8]

Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic solubility.[9]

Step-by-Step Protocol:

-

Preparation: Add an excess amount of this compound to a series of vials containing an aqueous buffer of known pH (e.g., phosphate-buffered saline, pH 7.4).

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the vials at high speed to pellet the undissolved solid.

-

Quantification: Carefully remove an aliquot of the supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.

Determination of pKa (Potentiometric Titration)

The pKa value is critical for predicting the ionization state of a molecule at a given pH, which in turn affects its solubility, permeability, and biological activity.[10][11]

Step-by-Step Protocol:

-

Calibration: Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10).[12]

-

Sample Preparation: Dissolve a precisely weighed amount of this compound in a suitable solvent mixture (e.g., water with a small amount of co-solvent if necessary to achieve initial dissolution).

-

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) and then with a standardized solution of a strong base (e.g., 0.1 M NaOH), recording the pH after each incremental addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points on the titration curve.

Determination of Lipophilicity (LogP)

Lipophilicity, commonly expressed as the partition coefficient (LogP), is a key determinant of a drug's pharmacokinetic properties.[13]

Step-by-Step Protocol (RP-HPLC Method):

-

System Setup: Use a reverse-phase HPLC system with a C18 column.

-

Mobile Phase: Prepare a series of mobile phases with varying ratios of an organic solvent (e.g., acetonitrile or methanol) and water.

-

Retention Time Measurement: Inject a solution of this compound and a set of standard compounds with known LogP values, and measure the retention time for each.

-

Calculation: Calculate the capacity factor (k) for each compound at each mobile phase composition. Extrapolate to 100% aqueous mobile phase to determine log k_w.

-

Correlation: Plot the log k_w values of the standard compounds against their known LogP values to generate a calibration curve. Use this curve to determine the LogP of this compound from its log k_w value.[13]

Potential Applications and Future Directions

Given the known biological activities of the quinoline class of compounds, this compound represents an unexplored area with significant potential.[2][5] Future research should focus on:

-

Definitive Synthesis and Characterization: Publishing a robust synthetic protocol and empirically determining its physicochemical properties.

-

Biological Screening: Evaluating its activity in a range of assays, such as anticancer and antimicrobial screens.[5]

-

Material Science Applications: Investigating its potential as a fluorescent probe or in the development of organic light-emitting diodes (OLEDs), given the properties of other quinoline derivatives.[6]

Conclusion

This compound is a chemical entity with a well-defined, albeit uncharacterized, structure. This guide has provided a comprehensive overview of its predicted physicochemical properties, grounded in the known characteristics of its structural analogs. By presenting detailed experimental protocols, we offer a clear path for the scientific community to empirically validate these predictions and unlock the potential of this intriguing molecule. The significant gap in the literature concerning this compound represents a unique opportunity for novel discoveries in both medicinal chemistry and materials science.

References

- BenchChem. (n.d.). An In-depth Technical Guide on 4,6,8-Trimethyl-quinoline-2-thiol. Retrieved from [https://www.benchchem.com/product/bcp203208/technical-guide]

- PubChem. (n.d.). 2,6,8-Trimethylquinolin-4-ol. National Center for Biotechnology Information.

- BenchChem. (n.d.). An In-depth Technical Guide to 4,6,8-Trimethyl-quinoline-2-thiol: A Compound of Untapped Potential. Retrieved from [https://www.benchchem.com/product/BCHM203208/technical-guide]

- PubChem. (n.d.). 2,2,4-Trimethyl-1,2-dihydroquinoline. National Center for Biotechnology Information.

- PubChem. (n.d.). 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-8-ol. National Center for Biotechnology Information.

- van der Water, B., & van der Kooi, A. (2013). Development of Methods for the Determination of pKa Values. PMC.

- BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of 4,6,8-Trimethyl-quinoline-2-thiol. Retrieved from [https://www.benchchem.

- Gatti, C., et al. (2017). An Integrated Theoretical/Experimental Study of Quinolinic–Isoquinolinic Derivatives Acting as Reversible Electrochromes. PubMed Central.

- Musiol, R., et al. (2009). RP-HPLC determination of lipophilicity in series of quinoline derivatives. ResearchGate.

- ResearchGate. (n.d.). Table 1. Comparison of the calculated lipophilicities (log P/Clog P)....

- MDPI. (n.d.). Special Issue : Synthesis and Application of Quinolines and Quinoline Derivatives.

- Rupp, M. (n.d.). Predicting the pKa of Small Molecules.

- National Institutes of Health. (n.d.). Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach.

- ACS Omega. (2026). A Comparative Study on the Iron and Copper Binding Properties of 8-Hydroxyquinoline-Derived Mannich Bases Targeting Multidrug-Resistance Cancer Cells.

- BenchChem. (n.d.). An In-depth Technical Guide to 4,6,8-Trimethyl-quinoline-2-thiol: A Compound of Untapped Potential. Retrieved from [https://www.benchchem.com/product/BCHM203208/technical-guide]

- ResearchGate. (2025). PKa determination by 1H NMR spectroscopy - An old methodology revisited.

- Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration.

- OUCI. (n.d.). The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography.

- ResearchGate. (n.d.). (PDF) Experimental and Computational Methods Pertaining to Drug Solubility.

- Organic Chemistry Portal. (n.d.). Synthesis of quinolines.

- Google Patents. (n.d.). US20020161528A1 - Tool for lipophilicity determination in drug discovery basic and neutral compounds.

- BenchChem. (n.d.). Technical Support Center: Improving the Aqueous Solubility of 10-Hydroxybenzo[h]quinoline. Retrieved from [https://www.benchchem.com/product/bcp184517/faqs]

- Google Patents. (n.d.). US5700942A - Process for preparing quinoline bases.

- Semantic Scholar. (n.d.). [PDF] Development of Methods for the Determination of pKa Values.

- BenchChem. (n.d.). 4,6,8-Trimethyl-1-(1-morpholin-4-yl-1-oxopropan-2-yl)quinolin-2-one. Retrieved from [https://www.benchchem.com/product/bcp103456]

- NIST. (n.d.). 4-Nonanol, 2,6,8-trimethyl-. NIST WebBook.

- Wikipedia. (n.d.). Quinoline.

- PubChem. (n.d.). 2,4,6-Trimethylquinoline. National Center for Biotechnology Information.

Sources

- 1. Quinoline - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chemimpex.com [chemimpex.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. creative-bioarray.com [creative-bioarray.com]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical Properties and Pharmacological Profile of Compounds Associated with CAS Number 42414-28-8

DISCLAIMER: Initial research indicates that CAS number 42414-28-8 is ambiguously assigned in chemical databases, referring to both the heterocyclic compound 4,6,8-Trimethyl-quinolin-2-ol and being contextually linked to the potent psychedelic N-benzylphenethylamine derivative, 4-bromo-2,5-dimethoxy-N-(2-methoxybenzyl)phenethylamine (25B-NBOMe). Given the profound pharmacological activity and extensive research interest in the latter, this guide will focus primarily on the chemical properties and biological activities of the NBOMe class of compounds, exemplified by 25B-NBOMe. A summary of the properties of this compound is also provided for clarity.

Part 1: The Enigma of CAS 42414-28-8: A Tale of Two Molecules

In the realm of chemical informatics, the unique CAS (Chemical Abstracts Service) number is a cornerstone of substance identification. However, discrepancies can arise. The CAS number 42414-28-8 is a case in point, being associated with two distinct chemical entities:

-

This compound : A quinoline derivative, likely of interest as a synthetic building block in medicinal and materials chemistry.[1][2][3]

-

4-bromo-2,5-dimethoxy-N-(2-methoxybenzyl)phenethylamine (25B-NBOMe) : A highly potent synthetic psychedelic of the N-benzylphenethylamine class, which has garnered significant attention in the fields of pharmacology, toxicology, and forensic science.[4][5][6]

This guide will proceed with a detailed exploration of the NBOMe class, as its complex pharmacology and relevance to drug development and neuroscience align with the intended audience of this technical document.

Part 2: A Deep Dive into the N-Benzylphenethylamine (NBOMe) Class

The N-benzylphenethylamines, or NBOMes, are a family of synthetic psychedelics derived from the 2C series of phenethylamines.[7] The addition of an N-benzyl group to the 2C scaffold dramatically increases their potency, primarily through enhanced agonism at the serotonin 5-HT2A receptor.[7][8]

Physicochemical Properties of a Representative NBOMe: 25B-NBOMe

While CAS number 42414-28-8 is not the correct identifier for 25B-NBOMe (its actual CAS number is 1043868-94-6 for the base and 1235359-30-7 for the hydrochloride salt), its properties are detailed here due to the contextual association and high interest.

| Property | Value | Source |

| Molecular Formula | C18H22BrNO3 | [9] |

| Molecular Weight | 380.28 g/mol | [5] |

| IUPAC Name | 2-(4-bromo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine | [5] |

| Appearance | Varies, often encountered as a white powder or on blotter paper | [10] |

Synthesis and Characterization

The synthesis of NBOMe compounds generally involves a two-step process, which is a self-validating system as the purity and identity of the intermediate and final product can be confirmed at each stage through standard analytical techniques.

A common synthetic route involves the condensation of a 4-substituted 2,5-dimethoxyphenethylamine with a substituted benzaldehyde, followed by reduction of the resulting imine.[4]

Step 1: Imine Formation 2-(4-bromo-2,5-dimethoxyphenyl)ethanamine (2C-B) is condensed with 2-methoxybenzaldehyde. This reaction is typically carried out in a suitable solvent like methanol or ethanol at room temperature to reflux. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

Step 2: Reduction to the Amine The intermediate imine is then reduced to the secondary amine, 25B-NBOMe. A common reducing agent for this step is sodium borohydride (NaBH4).[4] The final product is then typically converted to a hydrochloride salt to improve stability and handling.[4]

Diagram: Synthetic Workflow for 25B-NBOMe

Caption: A generalized two-step synthesis of 25B-NBOMe from 2C-B.

Full characterization of NBOMe compounds is crucial for forensic and research purposes. This is typically achieved through a combination of chromatographic and spectroscopic methods.

-

Gas Chromatography-Mass Spectrometry (GC-MS): Provides retention time and a fragmentation pattern that can be used for identification.[4]

-

Infrared Spectroscopy (IR): Offers information about the functional groups present in the molecule.[4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information, allowing for the unambiguous identification of positional isomers.[11]

Pharmacology and Mechanism of Action

NBOMes are potent agonists of the serotonin 5-HT2A receptor, which is the primary target for classic psychedelic drugs like LSD and psilocybin.[5][7] Their high affinity for this receptor is thought to be responsible for their hallucinogenic effects.[5]

The N-benzyl substitution has a profound effect on the binding affinity and selectivity for serotonin receptors.[8] Studies have shown that small changes to the substituents on the N-benzyl ring can significantly alter the pharmacological profile of these compounds.[8]

Recent research also suggests that the rewarding and reinforcing effects of 25B-NBOMe may be mediated through the dopaminergic system, indicating a potential for abuse.[6][12] These studies have shown that 25B-NBOMe can induce conditioned place preference and self-administration in animal models, and these effects can be blocked by dopamine receptor antagonists.[6][12]

Diagram: Proposed Signaling Pathway of 25B-NBOMe dot digraph "25B-NBOMe Signaling Pathway" { graph [fontname="Arial", fontsize=12, labelloc="t", label="Proposed Signaling Pathway of 25B-NBOMe", splines=true, overlap=false, nodesep=0.5, ranksep=1]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#34A853"];

"25B-NBOMe" [label="25B-NBOMe", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "5HT2A_Receptor" [label="5-HT2A Receptor", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Dopamine_System" [label="Dopaminergic System", fillcolor="#FBBC05", fontcolor="#202124"]; "Psychedelic_Effects" [label="Psychedelic Effects", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; "Rewarding_Effects" [label="Rewarding & Reinforcing Effects", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];

"25B-NBOMe" -> "5HT2A_Receptor" [label="Agonist"]; "25B-NBOMe" -> "Dopamine_System" [label="Modulates"]; "5HT2A_Receptor" -> "Psychedelic_Effects"; "Dopamine_System" -> "Rewarding_Effects"; }

Sources

- 1. angenechemical.com [angenechemical.com]

- 2. 42414-28-8|4,6,8-Trimethylquinolin-2-ol|BLD Pharm [bldpharm.com]

- 3. 42414-28-8 CAS Manufactory [m.chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. Determination of 4-bromo-2, 5-dimethoxy-N-[(2-methoxyphenyl) methyl]-benzeneethanamine (25B-NBOMe) in serum and urine by high performance liquid chromatography with tandem mass spectrometry in a case of severe intoxication - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 25B-NBOMe, a novel N-2-methoxybenzyl-phenethylamine (NBOMe) derivative, may induce rewarding and reinforcing effects via a dopaminergic mechanism: Evidence of abuse potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Dark Classics in Chemical Neuroscience: NBOMes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and pharmacological evaluation of N-benzyl substituted 4-bromo-2,5-dimethoxyphenethylamines as 5-HT2A/2C partial agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 2-(4-bromo-2,5-dimethoxyphenyl)-N-((2-methoxyphenyl)methyl)ethanamine;hydrochloride | C18H23BrClNO3 | CID 76965389 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. chemistry.mdma.ch [chemistry.mdma.ch]

- 11. forendex.southernforensic.org [forendex.southernforensic.org]

- 12. researchgate.net [researchgate.net]

A Technical Guide to the Biological Potential of Trimethyl-Quinolinols and Related Derivatives

Abstract

The quinoline scaffold represents a cornerstone in medicinal chemistry, forming the structural basis for a multitude of natural products and synthetic compounds with significant therapeutic value.[1][2] This guide provides an in-depth technical exploration of the biological activities associated with a specific subclass, trimethyl-quinolinols, and contextualizes their potential within the broader family of quinoline derivatives. We will dissect the mechanistic underpinnings of their anti-inflammatory, antioxidant, anticancer, and antimicrobial properties, supported by field-proven experimental protocols and comparative data analysis. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the therapeutic potential of this versatile heterocyclic system.

The Quinoline Scaffold: A Privileged Structure in Drug Discovery

Quinoline, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring, was first isolated from coal tar in 1834.[3] Its derivatives are ubiquitous in nature, notably in Cinchona alkaloids like quinine, the first effective treatment for malaria, which firmly established the quinoline moiety as a pharmacologically significant structure.[4] The versatility of the quinoline ring allows for extensive chemical modification, leading to a diverse library of compounds that have been investigated for a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant effects.[2][5][6] This guide will focus on hydroxylated derivatives (quinolinols), with a particular emphasis on trimethyl-substituted analogs that have shown remarkable promise in preclinical models.

Anti-inflammatory and Antioxidant Properties of Trimethyl-Quinolinols

Recent investigations have highlighted the potent anti-inflammatory and antioxidant capabilities of specific trimethyl-dihydroquinoline derivatives, particularly in models of acute tissue injury and neurodegeneration.

Mechanistic Insights: Quenching Oxidative Stress and Modulating NF-κB

A key representative of this class, 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline (DHQ) , has demonstrated significant hepatoprotective effects in models of acetaminophen-induced liver injury.[7][8] The primary mechanism is attributed to its potent antioxidant activity, which mitigates the initial oxidative stress cascade that triggers inflammation and apoptosis.[7][8]

Similarly, the related compound 6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (HTHQ) has shown neuroprotective properties in experimental models of Parkinson's disease.[9] Its action is linked to the alleviation of oxidative stress and the subsequent inhibition of the NF-κB signaling pathway.[9]

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response. In resting cells, NF-κB is sequestered in the cytoplasm. Upon stimulation by oxidative stress or pro-inflammatory cytokines, it translocates to the nucleus to activate the transcription of inflammatory genes.[9] Studies show that DHQ and HTHQ can prevent this translocation, thereby reducing the expression of pro-inflammatory mediators and downstream effector caspases involved in apoptosis.[7][8][10]

Antimicrobial Activity

The quinoline core is also integral to many antibacterial and antifungal agents. [11][12]The rise of multidrug-resistant pathogens necessitates the development of new antimicrobial agents, and quinoline derivatives remain an active area of investigation. [13]

Spectrum of Activity

Quinoline derivatives have demonstrated broad-spectrum activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as various fungal strains. [11]The mechanism often involves the inhibition of essential bacterial enzymes or disruption of cell wall integrity. [11]For example, some derivatives function as peptide deformylase (PDF) inhibitors, an enzyme crucial for bacterial protein synthesis. [11]

Comparative Antimicrobial Activity

The Minimum Inhibitory Concentration (MIC) is the standard metric for antimicrobial potency, representing the lowest concentration of a compound that inhibits visible microbial growth.

| Compound | Bacterial/Fungal Strain | Activity (MIC, µg/mL) | Reference |

| Compound 4c | Bacillus subtilis (Gram +) | 3.12 | |

| Compound 4c | Escherichia coli (Gram -) | 3.12 | |

| Compound 2 | Bacillus cereus (Gram +) | 1.56 | [11] |

| Compound 6 | Candida albicans (Fungus) | 6.25 | [11] |

| Hybrid 7b | Staphylococcus aureus (Gram +) | 2 | [4] |

| Hybrid 7b | Mycobacterium tuberculosis | 10 | [4] |

Experimental Protocol: Broth Microdilution for MIC Determination

This method is chosen for its quantitative output and efficiency in testing multiple compounds against various microbial strains simultaneously.

Objective: To determine the Minimum Inhibitory Concentration (MIC) of test compounds.

Methodology:

-

Inoculum Preparation: Culture the microbial strain overnight in an appropriate broth (e.g., Mueller-Hinton Broth for bacteria). Dilute the culture to achieve a standardized concentration of approximately 5 x 10^5 CFU/mL.

-

Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in the broth. The final volume in each well should be 100 µL. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

-

Inoculation: Add 100 µL of the standardized inoculum to each well, bringing the final volume to 200 µL.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is visually determined as the lowest concentration of the compound in which there is no visible turbidity (growth). [14]The results can be confirmed by measuring the optical density (OD) at 600 nm.

Conclusion and Future Directions

The available evidence strongly supports the therapeutic potential of trimethyl-quinolinols and the broader quinoline class. Specific derivatives like 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline have demonstrated compelling anti-inflammatory and antioxidant activity by modulating the NF-κB pathway, marking them as promising candidates for treating conditions rooted in oxidative stress and inflammation. [7][8] While the anticancer and antimicrobial potential of the quinoline scaffold is well-established, further structure-activity relationship (SAR) studies are required to optimize trimethyl-quinolinol derivatives specifically for these applications. Future research should focus on synthesizing novel analogs, exploring different substitution patterns on the quinoline core to enhance potency and selectivity, and conducting in vivo efficacy and toxicity studies to validate the promising in vitro results. The versatility and established biological relevance of this scaffold ensure that it will remain a focal point of drug discovery efforts for years to come.

References

- Kumari, S., Kumar, A., Kumar, A., Singh, B. K., & Singh, R. K. (2022). Synthesis, characterization, in silico and in vitro antimicrobial evaluation of some quinoline derivatives. Journal of the Indian Chemical Society.

- BenchChem Technical Support Team. (2025).

- Wujec, M., Ulanowska, K., Rzeski, W., & Paneth, P. (2021). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules.

- Singh, P., Singh, A., Kumar, A., & Singh, R. K. (2023). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. Journal of Biomolecular Structure and Dynamics.

- Guzmán-Gutiérrez, S. L., et al. (2021). Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids. Molecules.

- Ahmad, A., et al. (2021). Antibacterial Properties of Quinoline Derivatives: A Mini-Review. Biointerface Research in Applied Chemistry.

- Various Authors. (2023). Selected quinoline derivatives with anti-inflammatory activity.

- Tyagi, S., & Salahuddin. (2022). Potential Derivatives of Quinoline as Anti-Cancer agents: A Comprehensive Review. Neuroquantology.

- Shulgin, K. K., et al. (2023). 6-Hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline Demonstrates Anti-Inflammatory Properties and Reduces Oxidative Stress in Acetaminophen-Induced Liver Injury in Rats. Current Issues in Molecular Biology.

- Kumar, A., et al. (2019). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. RSC Advances.

- Abdel-Maksoud, M. S., et al. (2024). Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. RSC Medicinal Chemistry.

- Ghosh, S., et al. (2018). In Vitro Mechanistic Study of the Anti-inflammatory Activity of a Quinoline Isolated from Spondias pinnata Bark.

- Shulgin, K. K., et al. (2023). 6-Hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline Demonstrates Anti-Inflammatory Properties and Reduces Oxidative Stress in Acetaminophen-Induced Liver Injury in Rats. Current Issues in Molecular Biology.

- Shulgina, K. O., et al. (2023). 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Alleviates Oxidative Stress and NF-κB-Mediated Inflammation in Rats with Experimental Parkinson's Disease. Molecules.

- Vargas-Castañeda, G. A., et al. (2023). Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry.

- Asati, V., & Sharma, S. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Journal of the Brazilian Chemical Society.

- Mustfa, S. A., et al. (2023). Anticancer Quinolinol Small Molecules Target Multiple Pathways to Promote Cell Death and Eliminate Melanoma Cells Resistant to BRAF Inhibitors.

- Yuan, Z., et al. (2018). Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. ACS Medicinal Chemistry Letters.

- Nikolic, K., & Agbaba, D. (2019). Quinolines and Quinolones as Antibacterial, Antifungal, Anti-virulence, Antiviral and Anti-parasitic Agents. Current Medicinal Chemistry.

- Al-Ostoot, F. H., & Al-Ghorbani, M. (2015). Recent Developments on Antimicrobial Quinoline Chemistry. Mini-Reviews in Medicinal Chemistry.

- Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.

- Kumar, A., et al. (2011).

Sources

- 1. One moment, please... [biointerfaceresearch.com]

- 2. researchgate.net [researchgate.net]

- 3. iipseries.org [iipseries.org]

- 4. mdpi.com [mdpi.com]

- 5. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 6. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. 6-Hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline Demonstrates Anti-Inflammatory Properties and Reduces Oxidative Stress in Acetaminophen-Induced Liver Injury in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. In Vitro Mechanistic Study of the Anti-inflammatory Activity of a Quinoline Isolated from Spondias pinnata Bark - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. Quinolines and Quinolones as Antibacterial, Antifungal, Anti-virulence, Antiviral and Anti-parasitic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

tautomeric equilibrium of 4,6,8-Trimethyl-quinolin-2-ol

An In-Depth Technical Guide to the Tautomeric Equilibrium of 4,6,8-Trimethyl-quinolin-2-ol

Abstract

The phenomenon of tautomerism is a cornerstone of heterocyclic chemistry, profoundly influencing the physicochemical properties, reactivity, and biological activity of molecules. Quinolin-2-ol and its derivatives present a classic case of lactam-lactim tautomerism, existing in a dynamic equilibrium between the enol (2-hydroxyquinoline) and keto (2-quinolone) forms. Understanding and controlling this equilibrium is paramount for rational drug design and materials science, as the predominant tautomer dictates molecular geometry, hydrogen bonding capabilities, and interaction with biological targets.[1] This guide provides a comprehensive examination of the tautomeric equilibrium of a specific derivative, this compound. We will delve into the theoretical underpinnings of this equilibrium, present detailed experimental and computational protocols for its characterization, and synthesize these insights to provide a holistic understanding of the system.

Theoretical Framework: The Lactam-Lactim Equilibrium

This compound exists as two primary tautomers: the enol (lactim) form and the keto (lactam) form. This interconversion is a rapid prototropic shift involving the migration of a proton between the nitrogen and oxygen atoms, accompanied by a rearrangement of double bonds.[1]

-

Enol Form (Lactim): this compound features a hydroxyl (-OH) group at the C2 position. In this form, the heterocyclic ring possesses a higher degree of aromaticity.

-

Keto Form (Lactam): 4,6,8-Trimethyl-quinolin-2(1H)-one contains a carbonyl (C=O) group at C2 and a proton on the nitrogen atom (N-H). This structure is a cyclic amide, or lactam.[1]

For the vast majority of 2-quinolone systems, the equilibrium overwhelmingly favors the keto (lactam) form .[1][2] This preference is rooted in two key thermodynamic principles:

-

Amide Stability: The lactam form contains a highly stable amide group, which benefits from significant resonance stabilization.

-

Intermolecular Interactions: In the solid state and in non-aqueous solvents, the lactam form can create highly stable, hydrogen-bonded dimers, which further drives the equilibrium to the keto side.[1][2]

The position of this equilibrium is not static; it is dynamically influenced by the molecular environment. Key factors include:

-

Solvent Polarity: Polar solvents tend to stabilize the more polar keto tautomer.[3]

-

pH: The acidity or basicity of the medium can influence protonation states and shift the equilibrium.

-

Physical State: As mentioned, the solid state strongly favors the keto form due to efficient crystal packing and hydrogen bonding.[2]

-

Substituent Effects: The electronic properties of substituents on the quinoline ring can subtly influence the relative stability of the tautomers.[2]

The trimethyl substitution in this compound is expected to have a modest electronic effect, primarily through induction and hyperconjugation, but the fundamental preference for the keto form remains.

Caption: Tautomeric equilibrium of this compound.

Experimental Workflow for Tautomer Analysis

A multi-faceted analytical approach is essential for a comprehensive characterization of the tautomeric equilibrium.[1] This involves synthesis followed by a suite of spectroscopic and structural analyses.

Caption: General experimental workflow for tautomer investigation.

Synthesis of 4,6,8-Trimethylquinolin-2(1H)-one

The necessary precursor for tautomeric studies is synthesized via a Knorr-type quinoline synthesis, which involves the acid-catalyzed intramolecular cyclization of a β-ketoanilide intermediate.[4]

Protocol:

-

Reactant Preparation: In a round-bottom flask, combine 2,4-dimethylaniline (1.0 eq) and ethyl acetoacetate (1.1 eq).

-

Condensation: Heat the mixture at 110-120 °C for 2-3 hours to form the intermediate ethyl 3-((2,4-dimethylphenyl)amino)but-2-enoate. The reaction can be monitored by TLC.

-

Cyclization: Cool the mixture slightly and add it slowly to a pre-heated (100 °C) flask containing concentrated sulfuric acid (approx. 4-5 volumes).

-

Reaction Completion: Maintain the temperature at 100 °C for 15-20 minutes.

-

Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.[4] Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8).

-

Isolation & Purification: A solid precipitate of 4,6,8-trimethylquinolin-2(1H)-one will form. Collect the solid by vacuum filtration, wash thoroughly with cold water, and recrystallize from ethanol to yield the pure product.[4]

Spectroscopic Characterization

A. Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is a powerful tool for identifying the dominant tautomer in solution.[1]

Protocol:

-

Sample Preparation: Dissolve ~5-10 mg of the purified compound in a deuterated solvent (e.g., DMSO-d₆, CDCl₃).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra at a controlled temperature (e.g., 298 K).

-

Analysis:

-

Keto Form: Look for a characteristic broad singlet in the ¹H NMR spectrum between 10-12 ppm, corresponding to the N-H proton. The ¹³C spectrum will show a signal for the C=O carbon around 160-170 ppm.

-

Enol Form: The O-H proton signal would appear in a different region (typically 8-10 ppm, but can be broader and more variable). The C2 carbon would be shifted upfield in the ¹³C spectrum compared to the keto form's C=O signal. The absence of an N-H proton signal is a key indicator.

-

B. UV-Vis Spectroscopy The two tautomers possess different chromophoric systems and will exhibit distinct absorption spectra. This is particularly useful for observing shifts in equilibrium with solvent polarity.[5]

Protocol:

-

Sample Preparation: Prepare dilute solutions (~10⁻⁵ M) of the compound in a range of solvents with varying polarity (e.g., hexane, chloroform, acetonitrile, methanol).

-

Data Acquisition: Record the absorption spectrum for each solution over a range of ~220-450 nm using a dual-beam spectrophotometer.

-

Analysis: The lactam (keto) form typically has its primary absorption maximum (λmax) at a longer wavelength compared to the lactim (enol) form. By comparing the spectra across different solvents, a shift in the equilibrium can be inferred. For instance, an increase in the intensity of the band corresponding to the keto form is expected as solvent polarity increases.[3]

C. Infrared (IR) Spectroscopy IR spectroscopy is excellent for identifying the key functional groups that differentiate the tautomers, especially in the solid state.[1]

Protocol:

-

Sample Preparation: Prepare the sample as a KBr pellet or analyze the solid directly using an ATR accessory.

-

Data Acquisition: Record the IR spectrum from ~4000 to 400 cm⁻¹.

-

Analysis:

-

Keto Form: A strong, sharp absorption band between 1650-1670 cm⁻¹ is definitive for the C=O (amide) stretch. A broad band around 3000-3200 cm⁻¹ will correspond to the N-H stretch.

-

Enol Form: This form would be characterized by a broad O-H stretching band (~3200-3400 cm⁻¹) and the absence of the distinct C=O stretch. Instead, C=N and C=C stretching vibrations would be observed in the 1500-1650 cm⁻¹ region.

-

| Method | Keto Form (Lactam) | Enol Form (Lactim) |

| ¹H NMR | N-H proton signal (~10-12 ppm) | O-H proton signal (~8-10 ppm) |

| ¹³C NMR | C=O signal (~160-170 ppm) | C-OH signal (upfield of keto) |

| IR | Strong C=O stretch (~1660 cm⁻¹) | Broad O-H stretch (~3300 cm⁻¹) |

| UV-Vis | Typically longer λmax | Typically shorter λmax |

Computational Chemistry Protocol

Quantum chemical calculations provide invaluable theoretical support for experimental findings, allowing for the prediction of relative tautomer stabilities.[6][7] Density Functional Theory (DFT) is the method of choice for this application.

Objective: To calculate the relative Gibbs free energies of the keto and enol tautomers of this compound in the gas phase and in solution.

Caption: Workflow for DFT analysis of tautomer stability.

Methodology:

-

Structure Building: Construct the 3D atomic coordinates for both the keto and enol tautomers using molecular modeling software.

-

Geometry Optimization: Perform a full geometry optimization for each tautomer. A common and reliable level of theory is B3LYP with a Pople-style basis set such as 6-311++G(d,p).[8]

-

Frequency Analysis: Conduct a vibrational frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the optimized structures are true energy minima.

-

Solvation Modeling: To simulate experimental conditions, repeat the optimization and frequency calculations incorporating a continuum solvation model, such as the Polarizable Continuum Model (PCM), specifying the solvent of interest (e.g., water, chloroform).[1]

-

Energy Comparison: Extract the total Gibbs free energies (G) for both tautomers under each condition (gas phase, specific solvent). The tautomer with the lower free energy is the more stable, and the energy difference (ΔG) can be used to calculate the theoretical equilibrium constant (K_eq = e^(-ΔG/RT)).

Conclusion

The is a critical aspect of its chemical identity. Based on extensive studies of the parent 2-quinolone scaffold, the equilibrium lies heavily in favor of the keto (lactam) form, 4,6,8-Trimethyl-quinolin-2(1H)-one.[1][2] This preference is driven by the enhanced thermodynamic stability of the cyclic amide structure and its ability to form strong intermolecular hydrogen bonds.[1] A rigorous and definitive characterization of this equilibrium requires a synergistic approach, combining chemical synthesis with a suite of analytical techniques—NMR, UV-Vis, and IR spectroscopy—and supported by the predictive power of computational chemistry. For drug development professionals and researchers, this comprehensive understanding is not merely academic; it is essential for predicting molecular behavior, designing effective biological probes, and developing novel therapeutics.

References

- Theoretical Insight on the Tautomerism and ESIPT Process in Some Hydroxyaryl(hetaryl)idene Azomethine Imines. MDPI. [Link]

- Recent Advances in One-Pot Modular Synthesis of 2-Quinolones. PMC, NIH. [Link]

- Tautomerism and switching in 7-hydroxy-8-(azophenyl)quinoline and similar compounds. PMC, NIH. [Link]

- The tautomeric equilibriums of 4-hydroxy-2(1H)-quinolinone (1).

- Tautomerism and switching in 7-hydroxy-8-(azophenyl)quinoline and similar compounds. Beilstein Journal of Organic Chemistry. [Link]

- Keto-Enol Tautomerism. Chemistry LibreTexts. [Link]

- Tautomeric forms of 4-hydroxy quinoline.

- Tautomerism in two new azo dyes, based on 7-hydroxyquinoline, has been considered from the viewpoint of the proton crane concept. Beilstein Journal of Organic Chemistry. [Link]

- Synthesis of 2-quinolones. Organic Chemistry Portal. [Link]

- Theoretical Study by Density Functional Theory Method (DFT)

- Quinolone-Hydroxyquinoline Tautomerism in Quinolone 3-Esters. Preserving the 4-Oxoquinoline Structure To Retain Antimalarial Activity. PubMed. [Link]

- Synthesis of New Fused Heterocyclic 2-Quinolones and 3-Alkanonyl-4-Hydroxy-2-Quinolones. PMC, NIH. [Link]

- Tautomeric 2-arylquinolin-4(1H)-one derivatives- spectroscopic, X-ray and quantum chemical structural studies.

- Density functional theory (DFT) studi. JOCPR. [Link]

- Absorption UV-Vis Spectroscopy and Chemometrics: From Qualitative Conclusions to Quantitative Analysis.

- Density functional theory calculations on tautomerism of 5-fluorocytosine.

- The Use of NMR Spectroscopy to Study Tautomerism.

- Solvent Effects on the UV–Vis Absorption Properties and Tautomerism of N-Confused Tetraphenylporphyrin.

- Synthesis of novel 2-quinolone deriv

- NMR study of tautomerism in natural perylenequinones. RSC Publishing. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Recent Advances in One-Pot Modular Synthesis of 2-Quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tautomerism and switching in 7-hydroxy-8-(azophenyl)quinoline and similar compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mdpi.com [mdpi.com]

- 7. jocpr.com [jocpr.com]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Structure Elucidation of Novel Quinolinol Derivatives

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinolinol derivatives represent a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3][4] The precise determination of their molecular structure is a cornerstone of drug discovery and development, directly influencing the understanding of structure-activity relationships (SAR), mechanism of action, and intellectual property. This guide provides a comprehensive, technically-grounded framework for the unambiguous structure elucidation of novel quinolinol derivatives. It moves beyond a mere listing of techniques to explain the causality behind experimental choices, integrating a multi-pronged analytical strategy that combines mass spectrometry, advanced nuclear magnetic resonance (NMR) spectroscopy, and single-crystal X-ray crystallography, augmented by computational chemistry. The protocols described herein are designed as self-validating systems to ensure the highest degree of scientific integrity and confidence in the final structural assignment.

The Strategic Imperative: An Integrated Analytical Approach

The elucidation of a novel molecular structure is akin to solving a complex puzzle. No single technique provides a complete picture; rather, a synergistic application of orthogonal methods is required to build a structure from the ground up with irrefutable evidence. Our strategy is founded on a logical progression:

-

Determine the Elemental Composition: What is the molecular formula?

-

Map the Carbon-Proton Framework: How are the atoms connected?

-

Define the 3D Arrangement: What is the molecule's precise shape, including its stereochemistry?

This guide is structured around this workflow, detailing the critical role of each analytical pillar.

}

Figure 1: Integrated workflow for novel structure elucidation.

The Analytical Triad: Core Elucidation Techniques

High-Resolution Mass Spectrometry (HRMS): The Molecular Blueprint

Expertise & Experience: The first and most fundamental question is "What is the molecular formula?". Answering this with certainty prevents chemists from pursuing incorrect structures. While low-resolution MS provides the nominal mass, it is often ambiguous. High-resolution mass spectrometry (HRMS), using analyzers like Time-of-Flight (TOF) or Orbitrap, provides the exact mass of a molecule with high precision (typically to four or five decimal places).[5][6][7] This precision is the key. Because the exact masses of isotopes are not integers (e.g., ¹H = 1.00783 amu, ¹²C = 12.00000 amu, ¹⁴N = 14.0031 amu, ¹⁶O = 15.9949 amu), only one elemental composition will fit the measured exact mass within a narrow error tolerance (e.g., < 5 ppm).[6] This single piece of data is the foundation upon which all subsequent analysis is built.

Trustworthiness: The integrity of HRMS data is contingent on sample purity. The presence of co-eluting impurities can lead to overlapping signals and an incorrect formula assignment. Therefore, purity should be confirmed by a primary method like HPLC or LC-MS prior to HRMS submission. Furthermore, tandem mass spectrometry (MS/MS) provides a secondary layer of validation.[8][9][10][11] In an MS/MS experiment, the ion of interest (the parent ion) is isolated and fragmented. The resulting fragmentation pattern provides a "fingerprint" that can reveal characteristic substructures of the quinolinol core, lending further confidence to the proposed structure.[11][12]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Assembling the Puzzle

Expertise & Experience: NMR spectroscopy is the most powerful technique for determining the 3D structure of organic molecules in solution.[13][14] It allows us to map the precise connectivity of atoms by observing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C.[15][16][17] For a novel quinolinol derivative, a suite of NMR experiments is required to build the structure piece by piece.

-

1D NMR (¹H, ¹³C/DEPT): The ¹H NMR spectrum provides the initial overview: the number of different proton environments (number of signals), the electronic environment of each proton (chemical shift), the number of protons in each environment (integration), and the number of neighboring protons (splitting pattern).[18] The ¹³C NMR spectrum, often run with a Distortionless Enhancement by Polarization Transfer (DEPT) experiment, reveals the number and type of carbon atoms (CH₃, CH₂, CH, and quaternary C).[18]

-

2D NMR (COSY, HSQC, HMBC): This is where the structure is truly assembled.[19][20][21][22]

-

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2 or 3 bonds). It reveals which protons are neighbors, allowing for the assembly of individual spin systems or molecular fragments.[18]

-

HSQC (Heteronuclear Single Quantum Coherence): This is the critical link between the proton and carbon skeletons. An HSQC spectrum shows a correlation for every proton that is directly attached to a carbon atom. It allows for the unambiguous assignment of the carbon signal for each protonated carbon.[22]

-

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most crucial experiment for elucidating a novel structure. It reveals correlations between protons and carbons that are two or three bonds away. This long-range information is what allows a researcher to connect the individual fragments identified in the COSY spectrum, including through quaternary carbons and heteroatoms, to build the complete molecular framework.[18]

-

}

Figure 2: Key 2D NMR correlations for structure assembly.

Single-Crystal X-ray Crystallography: The Unambiguous Proof

Expertise & Experience: When a definitive, publication-quality structure is required, single-crystal X-ray crystallography is the gold standard. This technique provides a precise three-dimensional map of the electron density in a molecule, revealing exact bond lengths, bond angles, and, crucially, the absolute stereochemistry.[14] The result is not an interpretation, but a direct visualization of the molecular structure in the solid state.

Trustworthiness: The primary challenge and self-validating feature of this technique is the requirement of a high-quality single crystal.[23] The process of growing suitable crystals can be arduous, often requiring screening of multiple solvents and techniques (e.g., slow evaporation, vapor diffusion, layering).[24][25][26][27] However, a successful diffraction experiment that yields a high-resolution structure with good refinement statistics provides an unparalleled level of confidence that is difficult to dispute.

Computational Chemistry: The In-Silico Validation

Expertise & Experience: Computational methods, particularly Density Functional Theory (DFT), serve as a powerful complementary tool.[28][29][30] When a crystal structure cannot be obtained, or to resolve ambiguities in NMR data, DFT can be used to predict the NMR chemical shifts for a proposed structure.[31][32] By calculating the ¹H and ¹³C chemical shifts of one or more candidate structures and comparing them to the experimental data, one can quantitatively assess the likelihood of a proposed structure being correct.[28][29] A strong correlation between the calculated and experimental shifts provides compelling evidence in favor of the assignment.

Trustworthiness: The accuracy of DFT calculations is highly dependent on the chosen level of theory (functional) and basis set. It is critical to use methods that have been benchmarked for NMR predictions.[31] The process is self-validating in that a poor choice of structure will result in a poor correlation with the experimental data, signaling to the researcher that the proposed structure is likely incorrect.

| Technique | Information Provided | Key Advantage | Primary Limitation |

| HRMS | Exact Mass & Molecular Formula | Unambiguous elemental composition.[5] | Provides no connectivity or 3D information. |

| NMR Suite | Atomic connectivity, 2D/3D structure | Detailed map of the molecular framework in solution.[18] | Can be complex to interpret; may not resolve all stereochemistry. |

| SC-XRD | Precise bond lengths/angles, absolute stereochemistry | Unambiguous "gold standard" 3D structure.[14] | Requires a high-quality single crystal, which can be difficult to grow.[23] |

| DFT Calc. | Predicted NMR shifts, conformational analysis | Validates proposed structures; distinguishes isomers.[28][29] | Computationally intensive; accuracy depends on the level of theory.[30] |

Table 1: Comparison of Core Structure Elucidation Techniques.

Field-Proven Experimental Protocols

Protocol 1: Sample Preparation for HRMS Analysis

Causality: This protocol is designed to ensure the sample is pure, fully dissolved, and at an optimal concentration to promote efficient ionization (typically ESI for polar quinolinols) and prevent detector saturation. HPLC-grade solvents are mandatory to avoid introducing contaminants that could interfere with the analysis.[33][34][35]

-

Purity Check: Ensure the sample is >95% pure as determined by HPLC-UV or ¹H NMR.

-

Stock Solution: Accurately weigh ~1 mg of the purified compound. Dissolve in 1 mL of HPLC-grade methanol or acetonitrile to create a 1 mg/mL stock solution.

-

Working Solution: Perform a 1:100 dilution of the stock solution with the same HPLC-grade solvent to achieve a final concentration of 10 µg/mL.

-

Acidification (Positive Ion Mode): For analysis in positive ion mode, add 0.1% (v/v) formic acid to the working solution to promote protonation ([M+H]⁺). Confirm that the analyte is not acid-sensitive.[33]

-

Filtration: Filter the final solution through a 0.22 µm syringe filter into an autosampler vial to remove any particulate matter.

-

Submission: Submit the sample along with a vial of the blank solvent (e.g., methanol with 0.1% formic acid) for background subtraction. Clearly indicate the calculated molecular formula and the expected exact mass.[34][36]

Protocol 2: General Workflow for NMR Data Acquisition

Causality: The goal is a systematic acquisition of data, starting with fast, information-rich 1D experiments and progressing to the longer 2D experiments needed to piece the structure together. Proper shimming and locking are essential for high-resolution spectra.[37][38][39][40]

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube. Ensure the sample is fully dissolved.

-

Instrument Setup: Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent and perform automated shimming (topshim) to optimize the magnetic field homogeneity.[38][39]

-

¹H Spectrum: Acquire a standard 1D proton spectrum. This provides a quick quality check and is used to determine the spectral width for subsequent experiments.

-

¹³C and DEPT-135 Spectra: Acquire a proton-decoupled ¹³C spectrum and a DEPT-135 spectrum. The DEPT experiment differentiates CH/CH₃ (positive) from CH₂ (negative) signals, which is vital for carbon assignment.

-

COSY Spectrum: Acquire a gradient-selected ¹H-¹H COSY spectrum to establish proton-proton connectivities.

-

HSQC Spectrum: Acquire a gradient-selected ¹H-¹³C HSQC spectrum, optimizing the spectral widths in both dimensions based on the 1D spectra. This correlates each proton with its directly attached carbon.

-

HMBC Spectrum: Acquire a gradient-selected ¹H-¹³C HMBC spectrum. This is often the longest experiment but is critical for establishing long-range correlations over 2-3 bonds.

-

Data Processing: Process all spectra using appropriate software (e.g., TopSpin, Mnova).[41] This includes Fourier transformation, phase correction, baseline correction, and calibration of the chemical shift axis.

Protocol 3: Single Crystal Growth via Slow Evaporation

Causality: This method aims to bring a solution to supersaturation very slowly, allowing molecules the time to organize into a well-ordered, single crystal lattice rather than crashing out as an amorphous powder or microcrystals.[23][26][27] Purity is paramount, as impurities can disrupt lattice formation.

-

Purification: Ensure the starting material is of the highest possible purity, ideally purified by recrystallization.

-

Solvent Screen: In separate small vials, test the solubility of your compound (~5 mg) in a range of solvents (e.g., ethanol, isopropanol, ethyl acetate, acetonitrile, toluene).[23] Identify a solvent in which the compound is moderately soluble. Very high solubility can make crystallization difficult.

-

Preparation: Dissolve 20-50 mg of the pure compound in the chosen solvent in a clean sample vial. You may need to warm the solvent slightly to achieve full dissolution. The goal is a clear, unsaturated solution.

-

Evaporation: Cover the vial with a cap, but do not seal it tightly. Alternatively, cover the opening with paraffin film and poke a few small holes in it with a needle. This restricts the rate of evaporation.

-